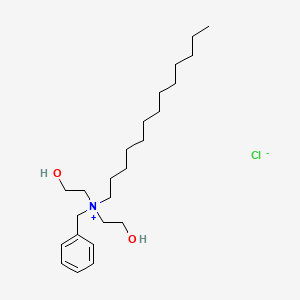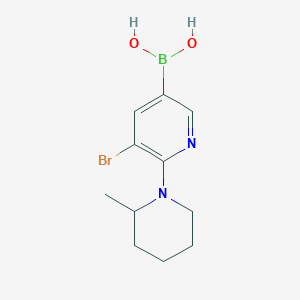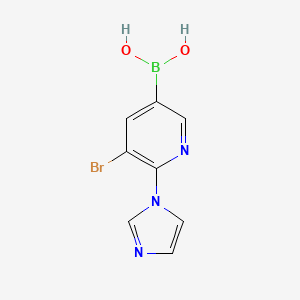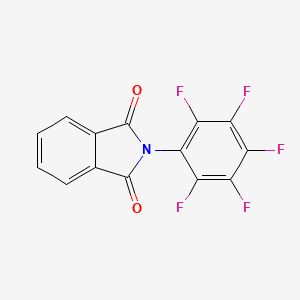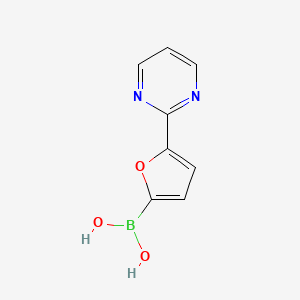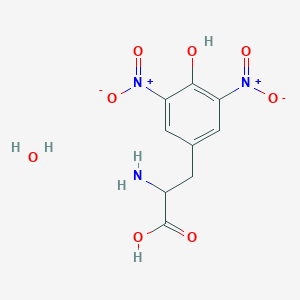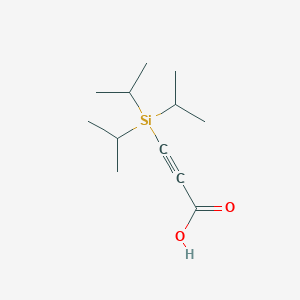
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 3rd position, a difluoromethyl group at the 6th position, and a hydroxyl group at the 2nd position on the pyridine ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)-2-hydroxypyridine typically involves halogenation and functional group transformations on a pyridine ring. One common method includes the bromination of a suitable pyridine precursor followed by the introduction of the difluoromethyl group and hydroxylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine or bromine-containing reagents. The difluoromethyl group can be introduced using difluoromethylating agents under controlled conditions. The hydroxylation step may involve the use of oxidizing agents or hydrolysis reactions. The entire process is optimized for efficiency, cost-effectiveness, and environmental safety.
化学反応の分析
Types of Reactions
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-6-(difluoromethyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 3-Bromo-6-chloro-2-fluorophenylmethanol
- 3-Bromo-6-methoxy-2-methylpyridine
Uniqueness
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine is unique due to the presence of both bromine and difluoromethyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other halogenated pyridines. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C6H4BrF2NO |
|---|---|
分子量 |
224.00 g/mol |
IUPAC名 |
3-bromo-6-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4BrF2NO/c7-3-1-2-4(5(8)9)10-6(3)11/h1-2,5H,(H,10,11) |
InChIキー |
XZELDIRSYFTHKU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=C1)C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


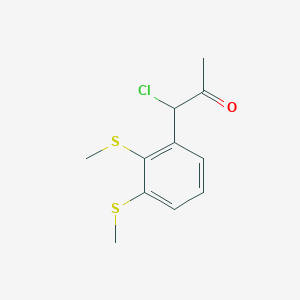
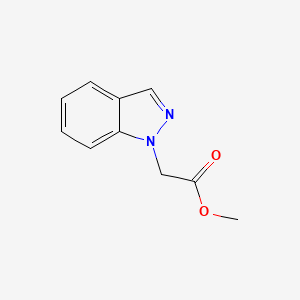
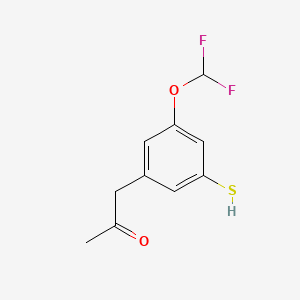


![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
